

An In-depth Technical Guide to (R)-1-(o-Tolyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(o-Tolyl)ethanamine hydrochloride

Cat. No.: B591852

[Get Quote](#)

CAS Number: 856562-88-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine salt that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its stereospecific configuration makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceutical compounds, where the chirality of a molecule can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and potential applications of **(R)-1-(o-Tolyl)ethanamine hydrochloride**.

Physicochemical Properties

A summary of the key physicochemical properties for (R)-1-(o-Tolyl)ethanamine and its hydrochloride salt is presented in the table below. This data is essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Chemical Formula	C ₉ H ₁₄ ClN	[1] [2]
Molecular Weight	171.67 g/mol	[1]
Appearance	Solid powder	[2]
Purity	≥98% (typical)	[2]
Storage	Sealed in dry, Room Temperature	[1]
Solubility	Soluble in DMSO	[2]
InChI	InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1	[2]
InChIKey	VNGAKUOLRVQVHG-DDWIOCJRSA-N	[2]
SMILES	CC1=CC=CC=C1--INVALID-LINK--N.Cl	[1]

Synthesis and Manufacturing

The enantiomerically pure (R)-1-(o-Tolyl)ethanamine can be obtained through two primary strategies: asymmetric synthesis or chiral resolution of the corresponding racemic mixture.

Asymmetric Synthesis

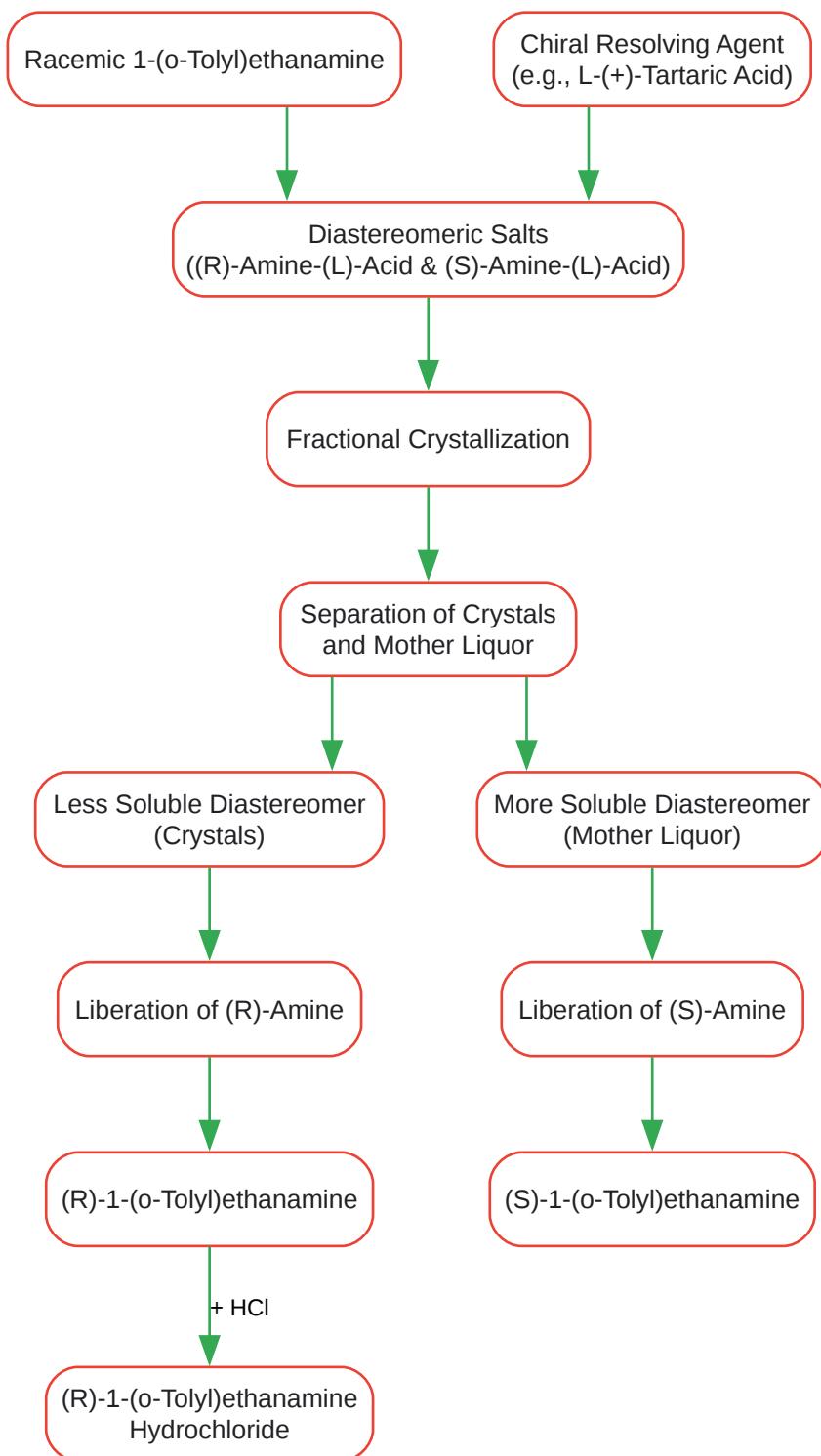
Asymmetric synthesis aims to directly produce the desired (R)-enantiomer. One common approach is the asymmetric reductive amination of 2'-methylacetophenone. This can be achieved using a chiral catalyst or a chiral auxiliary to induce stereoselectivity.

Hypothetical Asymmetric Reductive Amination Workflow:

[Click to download full resolution via product page](#)

Caption: Asymmetric synthesis via reductive amination.

Chiral Resolution of Racemic 1-(o-Tolyl)ethanamine


Chiral resolution is a widely used industrial method for separating enantiomers.^[3] This typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.^[3]

Experimental Protocol: Chiral Resolution using a Chiral Acid

- Diastereomeric Salt Formation:
 - Dissolve racemic 1-(o-Tolyl)ethanamine in a suitable solvent (e.g., methanol, ethanol).
 - Add an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or a derivative).
 - Stir the solution to allow for the formation of diastereomeric salts.
- Fractional Crystallization:
 - Cool the solution to induce crystallization of the less soluble diastereomeric salt.
 - Isolate the crystals by filtration. The specific diastereomer that crystallizes will depend on the solvent and the resolving agent used.
- Liberation of the Free Amine:
 - Dissolve the isolated diastereomeric salt in water.
 - Add a base (e.g., sodium hydroxide) to deprotonate the amine.

- Extract the free (R)-1-(o-Tolyl)ethanamine with an organic solvent (e.g., diethyl ether).
- Dry the organic layer and remove the solvent under reduced pressure.
- Hydrochloride Salt Formation:
 - Dissolve the purified (R)-1-(o-Tolyl)ethanamine in a suitable solvent (e.g., diethyl ether).
 - Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
 - Collect the precipitate by filtration and dry to obtain **(R)-1-(o-Tolyl)ethanamine hydrochloride**.

Chiral Resolution Workflow:

[Click to download full resolution via product page](#)

Caption: Chiral resolution of racemic amine.

Analytical Methods

Ensuring the enantiomeric purity of **(R)-1-(o-Tolyl)ethanamine hydrochloride** is critical for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC

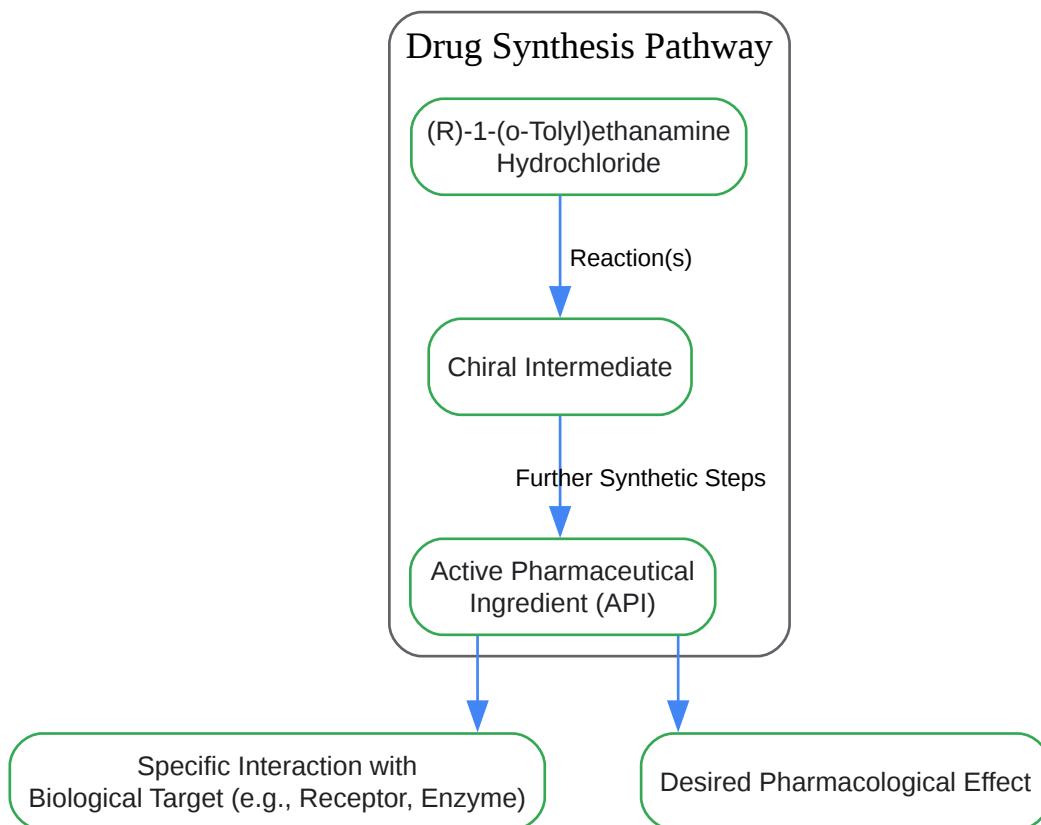
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.

Typical Experimental Conditions:

- Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is often effective for separating chiral amines.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.
- Detector: A UV detector is commonly used for detection.

General Chiral HPLC Workflow:

[Click to download full resolution via product page](#)


Caption: Chiral HPLC analysis workflow.

Applications in Drug Development

Chiral amines are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.^[4] The specific stereochemistry of **(R)-1-(o-Tolyl)ethanamine hydrochloride** makes it a valuable precursor for creating complex molecules with defined three-dimensional structures, which is often a prerequisite for potent and selective biological activity.

While specific drugs synthesized directly from **(R)-1-(o-Tolyl)ethanamine hydrochloride** are not prominently documented in publicly available literature, its structural motif is present in various biologically active molecules. It can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions or be incorporated directly into the final drug scaffold.

Logical Relationship in Drug Synthesis:

[Click to download full resolution via product page](#)

Caption: Role in asymmetric drug synthesis.

Safety Information

(R)-1-(o-Tolyl)ethanamine hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(R)-1-(o-Tolyl)ethanamine hydrochloride is a key chiral building block with significant potential in the pharmaceutical industry. Its synthesis through methods like chiral resolution, coupled with rigorous analytical techniques such as chiral HPLC, ensures the high enantiomeric purity required for drug development. As the demand for stereochemically defined drugs continues to grow, the importance of such chiral intermediates in creating safer and more effective medicines is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. achmem.com [achmem.com]
- 2. (R)-1-(o-Tolyl)ethanamine hydrochloride | CAS 856562-88-4 | Sun-shinechem [sun-shinechem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-1-(o-Tolyl)ethanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591852#r-1-o-tolyl-ethanamine-hydrochloride-cas-number-856562-88-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com